6-Methoxy-3-(piperidin-4-yl)-1H-indole CAS 52157-78-5 chemical structure and properties
6-Methoxy-3-(piperidin-4-yl)-1H-indole CAS 52157-78-5 chemical structure and properties
An In-Depth Technical Guide to 6-Methoxy-3-(piperidin-4-yl)-1H-indole (CAS 52157-78-5)
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of 6-Methoxy-3-(piperidin-4-yl)-1H-indole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The indole nucleus is a privileged scaffold, forming the core of numerous natural products and pharmaceuticals, while the piperidine moiety is crucial for modulating physicochemical properties and target interactions.[1] This document consolidates available data on the compound's structure, properties, synthesis, and analytical characterization. Drawing upon structure-activity relationships from closely related analogs, it further explores its pharmacological potential, particularly in the realm of neuropharmacology and oncology. This guide is intended to serve as a foundational resource for scientists engaged in the development of novel therapeutics based on this promising molecular architecture.
Chemical Identity and Physicochemical Properties
6-Methoxy-3-(piperidin-4-yl)-1H-indole is a derivative of the indole heterocyclic system. The structure consists of a bicyclic indole core, substituted with a methoxy group at the 6-position of the benzene ring and a piperidin-4-yl group at the 3-position of the pyrrole ring. The presence of the basic piperidine nitrogen and the indole N-H group allows for salt formation and hydrogen bonding, which are critical for its pharmacokinetic and pharmacodynamic profiles.
While experimental data for this specific molecule is limited, its properties can be reliably estimated based on established chemical principles and data from closely related isomers.[2]
Table 1: Physicochemical Properties
| Property | Value (Estimated) | Source |
|---|---|---|
| CAS Number | 52157-78-5 | - |
| Molecular Formula | C₁₄H₁₈N₂O | PubChem[2] |
| Molecular Weight | 230.31 g/mol | PubChem[2] |
| IUPAC Name | 6-methoxy-3-(piperidin-4-yl)-1H-indole | - |
| Appearance | Expected to be an off-white to tan solid | Analog Data[3] |
| XLogP3 | 2.1 | PubChem (for 3-yl isomer)[2] |
| Hydrogen Bond Donors | 2 | PubChem (for 3-yl isomer)[2] |
| Hydrogen Bond Acceptors | 2 | PubChem (for 3-yl isomer)[2] |
| Rotatable Bond Count | 1 | PubChem (for 3-yl isomer)[2] |
Synthesis and Manufacturing
The synthesis of 6-Methoxy-3-(piperidin-4-yl)-1H-indole can be approached through several established methodologies for indole synthesis. A robust and logical pathway involves the Fischer indole synthesis to construct the core, followed by coupling with the piperidine moiety. An alternative, and often more versatile, approach is the acid-catalyzed condensation of 6-methoxyindole with a protected piperidin-4-one, followed by reduction.
The causality behind this choice is driven by the commercial availability of the starting materials (6-methoxyindole and N-Boc-piperidin-4-one) and the high-yielding nature of the reactions involved. The use of a Boc-protecting group for the piperidine nitrogen is critical; it prevents unwanted side reactions and is easily removed under acidic conditions in the final step, ensuring a clean product.
Experimental Protocol: Synthesis via Condensation-Reduction
This protocol is a self-validating system, where successful isolation and characterization of the intermediate at each major step confirms the reaction's progress before proceeding.
Step 1: Synthesis of N-Boc-4-(6-methoxy-1H-indol-3-ylidene)piperidine (Intermediate D)
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To a stirred solution of 6-methoxyindole (1.0 eq) and N-Boc-piperidin-4-one (1.1 eq) in anhydrous methanol (10 mL/mmol of indole), add potassium hydroxide (4.0 eq) in portions at room temperature.
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Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The reaction is typically complete within 4-6 hours.
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Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
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Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude residue by flash column chromatography on silica gel to yield the enamine intermediate as a yellow solid.
Step 2: Synthesis of N-Boc-6-methoxy-3-(piperidin-4-yl)-1H-indole (Intermediate F)
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Dissolve the enamine intermediate from Step 1 (1.0 eq) in methanol.
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Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise over 15 minutes.
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Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor completion by TLC.
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Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the protected product, which can often be used in the next step without further purification.
Step 3: Synthesis of 6-Methoxy-3-(piperidin-4-yl)-1H-indole (Final Product H)
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Dissolve the N-Boc protected intermediate from Step 2 (1.0 eq) in a solution of 1:1 Dichloromethane (DCM) and Trifluoroacetic acid (TFA).
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Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates the complete consumption of the starting material.
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Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
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Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
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Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over sodium sulfate, and concentrate.
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The crude product can be purified by crystallization or column chromatography to yield the final compound.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the final compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) provides a complete analytical profile. The expected spectral features are derived from known data of analogous indole and piperidine structures.[4]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | Indole Protons: Aromatic signals between δ 6.5-7.5 ppm. The indole N-H proton will appear as a broad singlet downfield (> δ 8.0 ppm). A characteristic singlet for the C2-H proton. Piperidine Protons: Aliphatic signals (broad multiplets) between δ 1.5-3.5 ppm. The piperidine N-H will also be a broad singlet. Methoxy Protons: A sharp singlet around δ 3.8-3.9 ppm corresponding to the -OCH₃ group. |
| ¹³C NMR | Indole Carbons: Aromatic signals in the δ 100-140 ppm range. The C6 carbon attached to the methoxy group will be shifted downfield to ~δ 155 ppm. Piperidine Carbons: Aliphatic signals in the δ 25-50 ppm range. Methoxy Carbon: A signal around δ 55-56 ppm. |
| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z 231.15. |
| FT-IR | Characteristic peaks for N-H stretching (~3400 cm⁻¹), C-H aromatic stretching (~3100 cm⁻¹), C-H aliphatic stretching (~2850-2950 cm⁻¹), and C-O stretching of the methoxy group (~1250 cm⁻¹). |
Quality Control Protocol: Purity Determination by HPLC
This protocol ensures that the synthesized compound meets the high purity standards required for biological screening and further development.
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System: A standard HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient Elution: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 220 nm and 280 nm. The indole chromophore has strong absorbance at these wavelengths.
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Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 0.1 mg/mL with the initial mobile phase composition.
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Acceptance Criteria: Purity should be ≥95% as determined by the peak area percentage at 220 nm.
Pharmacological Profile and Therapeutic Potential
The 6-Methoxy-3-(piperidin-4-yl)-1H-indole scaffold is a composite of two pharmacologically significant motifs. The indole core is isosteric to the head group of the neurotransmitter serotonin, while substituted piperidines are common in CNS-active drugs.[3]
Central Nervous System (CNS) Applications
The structural similarity to serotonin makes this compound a prime candidate for interacting with serotonin (5-HT) receptors. The 5-methoxy isomer is known as a scaffold for developing Selective Serotonin Reuptake Inhibitors (SSRIs).[3] It is highly probable that the 6-methoxy isomer will also exhibit affinity for serotonin receptors or transporters. Modulation of the serotonergic system is a validated strategy for treating depression, anxiety, and other mood disorders.
Other Potential Applications
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Antimalarial Activity: The unsubstituted 3-piperidin-4-yl-1H-indole scaffold has been identified as a novel chemotype with activity against Plasmodium falciparum.[5][6] Further investigation is warranted to determine if the 6-methoxy substitution enhances this activity.
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Anticancer Activity: Methoxy-substituted indoles have demonstrated cytotoxic efficiency against various cancer cell lines.[7] The methoxy group can influence interactions with key oncogenic targets.
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Anti-inflammatory Activity: Certain indole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, suggesting potential applications in treating inflammatory conditions.[8]
Conclusion
6-Methoxy-3-(piperidin-4-yl)-1H-indole represents a molecule of high potential for drug discovery programs. Its synthesis is achievable through well-established chemical transformations, and its structure is amenable to further derivatization to explore structure-activity relationships. While specific biological data on this compound is sparse, the known pharmacology of its core components strongly suggests promising activity, particularly within the domain of CNS disorders. The protocols and data presented in this guide provide a solid framework for researchers to synthesize, characterize, and evaluate this compound as a lead for novel therapeutic agents.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-methoxy-3-[(3S)-piperidin-3-yl]-1H-indole | C14H18N2O | CID 92670382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. rsc.org [rsc.org]
- 5. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 7. societachimica.it [societachimica.it]
- 8. rjpn.org [rjpn.org]
